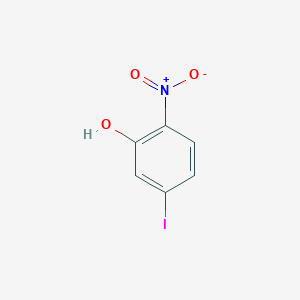

5-Iodo-2-nitrophenol

Descripción

Atomic Composition and Molecular Formula Analysis

5-Iodo-2-nitrophenol is a halogenated nitroaromatic compound with the molecular formula C₆H₄INO₃ . Its molecular weight is 265.01 g/mol , calculated as follows:

- Carbon (6 atoms × 12.01 g/mol) = 72.06 g/mol

- Hydrogen (4 atoms × 1.008 g/mol) = 4.03 g/mol

- Iodine (1 atom × 126.90 g/mol) = 126.90 g/mol

- Nitrogen (1 atom × 14.01 g/mol) = 14.01 g/mol

- Oxygen (3 atoms × 16.00 g/mol) = 48.00 g/mol

The compound features a benzene ring substituted with three functional groups: a hydroxyl (-OH) at position 2, a nitro (-NO₂) group at position 2, and an iodine atom at position 5. This arrangement creates a planar aromatic system with distinct electronic effects due to the electron-withdrawing nitro and iodine groups, which influence the compound’s reactivity and stability.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name This compound derives from the following numbering protocol:

- The benzene ring is numbered to assign the hydroxyl group (-OH) the lowest possible position (position 2).

- The nitro group (-NO₂) is located at position 2, adjacent to the hydroxyl group.

- The iodine substituent occupies position 5, diagonally opposite the hydroxyl group.

Alternative names include 2-nitro-5-iodophenol and o-nitro-m-iodophenol, though these are non-systematic. The compound’s SMILES notation (C1=CC(=C(C=C1I)O)N+[O−] ) and InChI key (NWDXJGPGCDHUJO-UHFFFAOYSA-N ) provide unambiguous structural identification.

Stereochemical Considerations and Tautomeric Possibilities

The planar geometry of the benzene ring precludes traditional stereoisomerism in this compound. However, the proximity of the hydroxyl and nitro groups at position 2 raises questions about tautomerism. In nitrophenols, nitro groups can stabilize enol-like tautomers through resonance, but the ortho-substitution in this compound restricts such transformations due to steric and electronic constraints.

Comparative studies of nitrophenol tautomerism suggest that ortho-nitrophenols (e.g., 2-nitrophenol) exhibit intramolecular hydrogen bonding between the hydroxyl and nitro groups, locking the structure in a single tautomeric form. This stabilization mechanism likely applies to this compound, as evidenced by its crystalline solid-state structure and absence of reported tautomeric equilibria.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Nitrophenol Derivatives

The position of substituents on nitrophenol derivatives significantly impacts their physicochemical properties. A comparative analysis is summarized below:

Key Observations:

- Ortho-Substituted Derivatives : The ortho configuration in this compound facilitates intramolecular hydrogen bonding, reducing solubility in polar solvents compared to meta and para isomers.

- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitution to positions meta to itself. However, the bulky iodine atom at position 5 sterically hinders such reactions.

- Meta- vs. Para-Substituted : Meta-nitrophenols exhibit higher pKa values due to reduced resonance stabilization of the deprotonated form, whereas para isomers benefit from symmetrical charge delocalization.

This structural diversity underscores the importance of substitution patterns in tailoring nitrophenol derivatives for specific applications, such as organic synthesis or materials science.

Propiedades

IUPAC Name |

5-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDXJGPGCDHUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555754 | |

| Record name | 5-Iodo-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27783-55-7 | |

| Record name | 5-Iodo-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration of 5-Iodophenol

This method involves direct nitration of 5-iodophenol using concentrated nitric acid or mixed acid systems. Key steps include:

- Reagents : 5-iodophenol, fuming nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst.

- Conditions : Maintain temperature between 45–50°C during nitric acid addition to avoid over-nitration.

- Workup : Distillation separates ortho- and para-isomers, with ortho-nitrophenol crystallizing upon cooling.

- Add 5-iodophenol to a nitric acid-sulfuric acid mixture at 45°C.

- Quench the reaction in ice water, extract with toluene, and isolate via steam distillation.

- Yield: ~60–70% (extrapolated from analogous nitrophenol syntheses).

Hydrolysis of 2-Nitro-5-iodochlorobenzene

A two-step process involving hydrolysis of a halogenated precursor:

- Step 1 : Nitration of 5-iodochlorobenzene using mixed acid.

- Step 2 : Basic hydrolysis (NaOH/KOH) followed by acidification (H₂SO₄) to precipitate the product.

Key Data :

| Parameter | Value |

|---|---|

| Hydrolysis Temp | 110–170°C |

| Acidification pH | 2–5 |

| Yield | ~70% (based on patent data) |

Palladium-Catalyzed Nitration

A modern approach adapted from patent literature uses palladium catalysts for regioselective nitration:

- Catalyst : Palladium acetate (Pd(OAc)₂).

- Reagents : 5-iodophenyl ether derivatives, nitrating agents (e.g., acetyl nitrate).

- Conditions : 80–130°C in a sealed pressure-resistant container.

- Higher regioselectivity for the 2-nitro position.

- Reduced side products compared to traditional nitration.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Complexity |

|---|---|---|---|

| Nitration of 5-Iodophenol | 60–70% | Moderate | Low |

| Hydrolysis of Halide | 70% | High | Moderate |

| Pd-Catalyzed Nitration | 75–80% | High | High |

Critical Considerations

- Safety : The compound is classified as an irritant (H315, H317) and environmental hazard (H410). Use PPE and fume hoods.

- Purification : Steam distillation or recrystallization from ethanol/water mixtures improves purity.

- Byproducts : Isomeric impurities (e.g., 3-iodo-2-nitrophenol) require chromatographic separation.

Industrial-Scale Synthesis

A patented large-scale method involves:

- Sulfonation of di-m-cresyl carbonate.

- Nitration with mixed acid.

- Hydrolysis and steam distillation.

Scale-Up Data :

- Throughput: 50–100 kg/batch.

- Purity: >95% after crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodo-2-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution: Various substituted phenols depending on the reagent used.

Reduction: 5-Iodo-2-aminophenol.

Oxidation: 5-Iodo-2-nitroquinone.

Aplicaciones Científicas De Investigación

5-Iodo-2-nitrophenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential antimicrobial and antifungal properties.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The mechanism of action of 5-Iodo-2-nitrophenol involves its interaction with biological molecules:

Molecular Targets: It targets enzymes and proteins, altering their activity and function.

Pathways Involved: It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Iodo-5-nitrophenol

The structural isomer 2-Iodo-5-nitrophenol (CAS: 197243-46-2) shares the same molecular formula (C₆H₄INO₃) but differs in substituent positions (iodine at position 2, nitro at position 5). Key differences include:

- Acidity: The pKa of 2-Iodo-5-nitrophenol is 6.74 ± 0.19, reflecting enhanced acidity compared to unsubstituted phenol (pKa ~10). The proximity of the electron-withdrawing nitro group (para to the hydroxyl) contributes to this effect .

- Physical Properties : Predicted boiling point (278.9°C) and density (2.176 g/cm³) are influenced by iodine’s polarizability and molecular weight .

- Reactivity: The positional arrangement may alter directing effects in electrophilic substitution reactions compared to 5-Iodo-2-nitrophenol.

Table 1: Comparison of Structural Isomers

Halogen-Substituted Analogs: Bromo and Chloro Derivatives

5-Bromo-2-nitrophenol (CAS: Not provided) exhibits analogous reactivity but differs in halogen size and electronegativity:

- Nitration Products: Nitration of 5-Bromo-2-nitrophenol yields inseparable dinitrobromophenol mixtures (270 and 271), similar to the iodine analog. However, subsequent triflation facilitates separation, suggesting bromine’s smaller atomic radius improves post-reaction processing .

- Solubility : Iodo derivatives generally exhibit lower aqueous solubility than bromo/chloro analogs due to increased molecular weight and hydrophobicity.

Table 2: Halogen Comparison in Nitrophenols

Functional Group Variants: Methoxy and Methyl Derivatives

5-Methoxy-2-nitrophenol replaces iodine with a methoxy (-OCH₃) group, introducing an electron-donating substituent:

Nitration Behavior

Nitration of this compound with NaNO₃/H₂SO₄ produces 5-Iodo-2,4-dinitrophenol (274) as the major product and 3-Iodo-2,4-dinitrophenol (275) as a minor byproduct. This outcome highlights competitive directing effects:

Triflation for Separation

Inseparable nitration mixtures (e.g., 274 and 275) are converted to triflates (276 and 277), leveraging iodine’s steric bulk to enable chromatographic separation .

Actividad Biológica

5-Iodo-2-nitrophenol (C₆H₄INO₃) is an organic compound characterized by the presence of an iodine atom and a nitro group on a phenolic ring, specifically at the 5 and 2 positions, respectively. This unique structure contributes to its notable biological activities, which include antimicrobial properties, cytotoxic effects, and potential implications in environmental toxicity. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound has a melting point of approximately 80-82 °C and a boiling point around 290 °C. Its chemical structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis. The presence of both the iodine and nitro groups enhances its potential applications across various fields.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of other known antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, its impact on L929 fibroblast cells showed a dose-dependent response, with higher concentrations leading to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

The compound's cytotoxicity is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in exposed cells .

3. Environmental Impact

This compound has been identified as an emerging contaminant in drinking water sources. Studies have indicated that it is resistant to conventional water treatment processes such as sedimentation and filtration. Its persistence raises concerns about potential health risks associated with long-term exposure.

A toxicological assessment using zebrafish embryos revealed that exposure to low concentrations of this compound resulted in developmental abnormalities and increased mortality rates. The study emphasized the need for further investigation into the environmental implications of this compound .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrophenolic compounds, including this compound. The results showed that it had superior activity against Gram-positive bacteria compared to other tested compounds, suggesting its potential utility in clinical applications.

Case Study: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 50 µM, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-iodo-2-nitrophenol with high purity?

- Methodology : Iodination of 2-nitrophenol derivatives using iodine monochloride (ICl) or iodonium sources in acidic media (e.g., H2SO4) under controlled temperature (40–60°C). Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted iodine and byproducts. Purity validation should employ HPLC (≥98% purity) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy .

- Key Challenges : Competing side reactions (e.g., diiodination) require precise stoichiometric control. Monitor reaction progress using TLC with UV visualization.

Q. How should researchers characterize the thermodynamic stability of this compound?

- Methodology : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior. Compare with structurally similar compounds (e.g., 2,6-diiodo-4-nitrophenol, mp 255–257°C ). Enthalpy of fusion (ΔfusH) can be calculated using DSC data, while vapor pressure measurements via thermogravimetric analysis (TGA) assess volatility .

- Data Interpretation : Cross-reference with NIST Standard Reference Data for nitroaromatic compounds to identify anomalies in thermal behavior .

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodology :

- IR Spectroscopy : Confirm nitro (O–N=O stretch at ~1520 cm<sup>-1</sup>) and phenolic O–H (broad peak ~3200 cm<sup>-1</sup>) groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]<sup>+</sup> at m/z 265 (C6H3INO3), with diagnostic fragments (e.g., loss of NO2 or I groups) .

- <sup>1</sup>H NMR : Aromatic protons adjacent to iodine and nitro groups show downfield shifts (δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Systematic Solubility Profiling : Use UV-Vis spectroscopy to quantify solubility in solvents (e.g., DMSO, ethanol, aqueous buffers) at varying temperatures. Compare with literature values for analogous compounds (e.g., 4-nitrophenol solubility in water: 12.7 g/L at 25°C ).

- Error Analysis : Assess discrepancies due to impurities (e.g., residual iodine) or pH effects. Adjust experimental conditions to match reported protocols .

Q. What strategies are effective for studying the photodegradation mechanisms of this compound in environmental systems?

- Methodology :

- Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 254–365 nm), monitor degradation via HPLC-MS. Identify intermediates (e.g., nitrophenol radicals, iodide release) using electron paramagnetic resonance (EPR) and ion chromatography .

- Quantum Chemical Calculations : DFT simulations (e.g., Gaussian 16) predict bond dissociation energies and reactive sites for nitro and iodine groups .

Q. How can researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Palladium-Catalyzed Coupling : Test Suzuki-Miyaura reactions with aryl boronic acids. Optimize conditions (e.g., Pd(OAc)2, K2CO3, DMF/H2O) to retain the iodine substituent while coupling at the nitro-activated position .

- Competitive Pathway Analysis : Compare yields with/without iodine to assess its electronic influence (meta-directing vs. steric effects) .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s pKa be addressed?

- Methodology :

- Potentiometric Titration : Perform titrations in aqueous and non-aqueous media (e.g., DMSO/water) to account for solvent effects. Compare with UV-Vis pH-dependent absorbance shifts (e.g., 4-nitrophenol’s pKa ~7.1 ).

- Computational Validation : Use ChemAxon or SPARC calculators to predict pKa, adjusting for iodine’s electron-withdrawing effects .

Safety & Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Prevent environmental release due to iodide’s aquatic toxicity .

- Storage : Keep in amber glass at 0–6°C to prevent photodegradation and sublimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.